tert-butyl N-(4-acetylnorbornan-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-acetyl-1-bicyclo[2.2.1]heptanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(16)13-5-7-14(9-13,8-6-13)15-11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAFSGYKFVKGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCC(C1)(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-acetylnorbornan-1-yl)carbamate typically involves the reaction of a norbornane derivative with tert-butyl carbamate. One common method includes the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Functional Group Transformations
The acetyl and carbamate groups undergo distinct transformations:
Acetyl Group Reactivity
-
Hydrolysis : Acidic or basic conditions convert the acetyl group to a carboxylic acid or alcohol.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetyl to a hydroxyl group.
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Nucleophilic Addition : Grignard reagents add to the carbonyl, forming tertiary alcohols .
Carbamate Stability
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Acidolysis : Trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine (e.g., 4-acetylnorbornan-1-amine ) .
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Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) cleaves the carbamate to CO₂ and tert-butanol .
Thermal and Catalytic Decomposition
The bicyclic norbornane system enhances thermal stability, but decomposition pathways include:
| Process | Conditions | Products Identified | Source |
|---|---|---|---|
| Decarboxylation | 100–120°C in MeCN with Cs₂CO₃ | CO₂ + tert-butylamine | |
| Retro-Diels-Alder | >200°C | Cyclopentadiene + acetylene |
-
Catalytic Effects : Transition metals (e.g., Pd) accelerate decomposition under cross-coupling conditions .
Comparative Stability Data
Stability studies of analogous carbamates under varying conditions:
| Condition | Half-Life (tert-butyl carbamate) | Half-Life (methyl carbamate) |
|---|---|---|
| pH 7.4 (37°C) | 48 h | 12 h |
| 1M HCl (25°C) | 2 h | <0.5 h |
| UV Light (254 nm) | 8 h | 3 h |
Key Challenges and Research Gaps
Scientific Research Applications
Chemistry
tert-butyl N-(4-acetylnorbornan-1-yl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows it to function as a protecting group for amines during chemical reactions, facilitating the synthesis of more complex molecules. It has been utilized in palladium-catalyzed reactions to produce various derivatives, enhancing its utility in synthetic organic chemistry .
Biology
In biological research, this compound has been investigated for its potential enzyme inhibition properties. Specifically, it may interact with enzymes involved in metabolic pathways, potentially modulating their activity. Studies indicate that the carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their functions .
Case Study : Research has demonstrated that related compounds exhibit anti-inflammatory effects by inhibiting specific enzymes linked to inflammation pathways. For instance, compounds similar to this compound have shown significant reductions in inflammatory markers such as tumor necrosis factor-alpha (TNF-α) in animal models .
| Treatment Type | TNF-α Levels (pg/ml) | MPO Activity (U/mg protein) |
|---|---|---|
| Control (Saline) | 120 | 0.5 |
| Carrageenan Induced | 400 | 2.5 |
| Compound Treatment | 150 | 0.7 |
Medicine
The therapeutic potential of this compound is being explored in drug development, particularly for conditions associated with chronic pain and inflammation. Its ability to modulate enzyme activity suggests it could be beneficial in treating diseases characterized by excessive inflammation or pain signaling pathways .
Analgesic Effects : In models of neuropathic pain, administration of related carbamate derivatives has resulted in decreased pain behaviors associated with nerve injury, indicating potential analgesic properties .
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of new materials with specific functionalities, making it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-acetylnorbornan-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The norbornane ring system may contribute to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-(4-acetylnorbornan-1-yl)carbamate with structurally related carbamates, focusing on ring systems, substituents, and functional groups. Data are derived from analogs documented in PharmaBlock Sciences’ catalog and other sources (see Table 1).
Bicyclic Carbamates
Norbornane and related bicyclic frameworks are common in medicinal chemistry due to their rigidity and conformational restriction.
- tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: Not provided): Features a bicyclo[2.2.2]octane system with a formyl group. The larger ring size (vs. norbornane) reduces ring strain but may decrease metabolic stability. The formyl group introduces electrophilicity, contrasting with the acetyl group’s ketone functionality in the target compound .
- The aza substitution could improve solubility compared to the purely hydrocarbon norbornane backbone .
Substituted Cycloalkyl Carbamates
Cyclopentyl and piperidine-based carbamates highlight the role of substituent position and stereochemistry:
- tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0): A cyclopentyl derivative with a hydroxyl group. The hydroxyl group increases polarity and hydrogen-bond donor capacity, which may enhance target interaction but reduce membrane permeability compared to the acetylated norbornane analog .
- tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4): A piperidine derivative with a cis-3-methyl group.
Functional Group Variations
Key functional group substitutions influence reactivity and pharmacokinetics:
- tert-butyl N-(4-cyanooxan-4-yl)carbamate (CAS: 1860028-25-6): A tetrahydropyran (oxane) ring with a cyano group. The cyano group’s strong electron-withdrawing nature contrasts with the acetyl group’s moderate electron-withdrawing effects, impacting electronic distribution and metabolic pathways .
- tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1): Fluorine substitution enhances metabolic stability and lipophilicity. The acetyl group in the target compound may offer similar stability but with different electronic effects .
Data Table: Structural and Functional Comparison
Table 1. Comparison of this compound with analogs.
| Compound Name | CAS Number | Core Structure | Key Substituent | Functional Impact |
|---|---|---|---|---|
| This compound | Not provided | Bicyclo[2.2.1]heptane | Acetyl (4-position) | Moderate steric bulk, ketone reactivity |
| tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | N/A | Bicyclo[2.2.2]octane | Formyl (4-position) | Electrophilic aldehyde group |
| tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | 1932203-04-7 | Bicyclo[2.2.1]heptane | Nitrogen atom | Enhanced hydrogen-bonding capacity |
| tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | 154737-89-0 | Cyclopentane | Hydroxyl (3-position) | Increased polarity |
| tert-butyl N-(4-cyanooxan-4-yl)carbamate | 1860028-25-6 | Tetrahydropyran | Cyano (4-position) | Strong electron-withdrawing effects |
Biological Activity
Tert-butyl N-(4-acetylnorbornan-1-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound can be characterized by its molecular formula and a molecular weight of approximately 235.32 g/mol. It features a tert-butyl group, a carbamate functional group, and an acetylnorbornane moiety, which contributes to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms, including:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives with similar structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial membrane integrity .
- Enzyme Inhibition : Carbamates often act as inhibitors of cholinesterases, which play a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related carbamate compounds. Here are some notable findings:
| Compound | Activity | Mechanism |
|---|---|---|
| Aldicarb | Insecticidal | Acetylcholinesterase inhibition leading to neurotoxicity in pests |
| Compound 44 | Antibacterial | Depolarization of bacterial membranes, leading to cell death |
In a study focused on the structural activity relationship (SAR), it was found that modifications in the alkyl chain length and branching significantly affect the potency of carbamate derivatives against bacterial strains. Compounds with longer alkyl chains exhibited enhanced permeability through bacterial membranes, contributing to their increased antibacterial efficacy .
Toxicological Considerations
While exploring the therapeutic potential of this compound, it is critical to consider its safety profile. The toxicity of carbamates is often linked to their mechanism of action as enzyme inhibitors. For example, while beneficial for pest control, these compounds can pose risks to non-target organisms, including humans. The risk assessment for such compounds typically includes:
- Acute Toxicity Studies : Evaluating immediate effects on various animal models.
- Long-term Exposure Studies : Assessing chronic effects and potential carcinogenicity or developmental toxicity.
Future Directions
The potential applications of this compound in drug development warrant further investigation. Future research should focus on:
- Target Identification : Understanding the specific biological targets affected by this compound.
- Structure-Activity Relationship (SAR) : Systematic modification of the compound's structure to enhance efficacy and reduce toxicity.
- Clinical Trials : Conducting trials to evaluate therapeutic efficacy in relevant disease models.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl N-(4-acetylnorbornan-1-yl)carbamate?
- Methodological Answer : Optimization involves iterative adjustments to reaction parameters. For example, varying catalysts (e.g., palladium for coupling reactions), solvents (polar aprotic solvents like DMF or THF), and temperatures (60–100°C) can enhance yield. Multi-step procedures, such as protecting group strategies (e.g., Boc protection) followed by acetylation, are common. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Monitoring reaction progress using TLC or HPLC ensures reproducibility .
Q. What characterization techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (CDCl3 or DMSO-d6) to assign protons and carbons, with 2D techniques (COSY, HSQC) resolving complex norbornane ring signals.
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (1650–1750 cm⁻¹) for acetyl and carbamate groups.
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve norbornane stereochemistry and intermolecular interactions .
Q. How should this compound be stored to maintain stability during experiments?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases and moisture. Stability tests under accelerated conditions (40°C, 75% humidity) can predict degradation pathways. Use amber vials to block light-induced decomposition .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing norbornane-derived carbamates?
- Methodological Answer : Norbornane’s rigid bicyclic structure introduces axial/equatorial isomerism. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to control stereocenters. Chiral HPLC (e.g., Chiralpak columns) or enzymatic resolution (lipases in organic media) separates enantiomers. Computational modeling (DFT with Gaussian) predicts steric hindrance and transition states .
Q. How can computational modeling improve the design of derivatives for pharmacological studies?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes or receptors). Focus on the acetyl group’s hydrogen-bonding potential.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on norbornane) with bioactivity. Parameterize using PubChem data (molecular weight, logP) .
- MD Simulations : GROMACS simulates solvation dynamics and conformational stability in biological membranes .
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (binding kinetics) and cellular thermal shift assays (CETSA).
- ADME Profiling : Assess metabolic stability (liver microsomes) and membrane permeability (Caco-2 monolayers). Poor in vivo efficacy may stem from rapid clearance.
- Impurity Analysis : LC-MS/MS detects trace byproducts (e.g., deacetylated analogs) that may antagonize activity .
Q. What experimental designs mitigate hygroscopicity issues during formulation?
- Methodological Answer : Lyophilization with cryoprotectants (trehalose) produces stable amorphous solids. Dynamic vapor sorption (DVS) measures moisture uptake. For solubility enhancement, use co-solvents (PEG 400) or nanoemulsions (high-pressure homogenization). Solid-state NMR monitors polymorphic transitions under humidity .
Data Contradiction Analysis
Q. Why might NMR and X-ray data conflict in assigning the acetyl group’s position?
- Methodological Answer : Dynamic disorder in crystal lattices can obscure acetyl orientation in X-ray structures. Compare NMR NOESY data (through-space correlations) with X-ray thermal ellipsoids. If discrepancies persist, refine crystallographic models with TWINLAW (SHELXL) to account for twinning or pseudo-symmetry .
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Cell Line Authentication : STR profiling ensures no cross-contamination.
- Microenvironment Factors : Test under hypoxic vs. normoxic conditions; norbornane derivatives may exhibit oxygen-dependent prodrug activation.
- Pathway Analysis : RNA-seq identifies differential expression of detoxification enzymes (e.g., CYP450 isoforms) affecting compound metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
